Home > Products > Screening Compounds P19611 > Desfluoro Idelalisib
Desfluoro Idelalisib -

Desfluoro Idelalisib

Catalog Number: EVT-13542684
CAS Number:
Molecular Formula: C22H19N7O
Molecular Weight: 397.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Desfluoro Idelalisib is synthesized as an impurity during the production of Idelalisib. It falls under the classification of antineoplastic agents and is categorized as a phosphatidylinositol 3-kinase inhibitor. This compound's specific mechanism involves the modulation of signaling pathways critical for cell proliferation and survival, making it a subject of interest in cancer research.

Synthesis Analysis

Methods and Technical Details

The synthesis of Desfluoro Idelalisib can be traced back to the methods used for producing Idelalisib. A notable approach involves several chemical transformations starting from 2-fluoro-6-nitro benzoic acid. The synthesis pathway includes:

  1. Formation of Nitro Intermediate: The reaction begins with the treatment of 2-fluoro-6-nitro benzoic acid with oxalyl chloride, followed by condensation with aniline to produce a nitro derivative.
  2. Reduction Steps: The nitro group is then reduced using zinc in acetic acid, leading to the formation of an amino intermediate.
  3. Cyclization: The cyclization process involves coupling with N-Boc-L-2-amino butyric acid, which leads to the formation of the quinazolinone structure characteristic of Idelalisib.

During these reactions, desfluoro impurities can form due to incomplete reactions or side reactions where the fluorine atom is lost, highlighting the need for careful control over reaction conditions to minimize such by-products .

Molecular Structure Analysis

Structure and Data

Desfluoro Idelalisib retains much of the structural integrity of its parent compound but lacks one fluorine atom. The molecular formula for Idelalisib is C22H18FN7OC_{22}H_{18}FN_7O, while Desfluoro Idelalisib would have the formula C22H18N7OC_{22}H_{18}N_7O, reflecting this modification.

Key structural data includes:

  • Molar Mass: Approximately 415.43 g/mol for Idelalisib; slightly less for Desfluoro Idelalisib due to the missing fluorine.
  • Chemical Structure: The core structure includes a quinazolinone ring fused with a purine derivative.
Chemical Reactions Analysis

Reactions and Technical Details

The formation of Desfluoro Idelalisib primarily occurs through reduction reactions where conditions may inadvertently lead to the loss of fluorine. Key reactions include:

  1. Reduction Reaction: The nitro group reduction using palladium catalysts often leads to side products, including Desfluoro Idelalisib.
  2. Cyclization Reaction: Incomplete cyclization or rearrangements during this step can also yield desfluoro variants as side products.

The careful selection of reagents and optimization of reaction conditions are crucial to minimize these undesired outcomes .

Mechanism of Action

Process and Data

Desfluoro Idelalisib functions similarly to its parent compound by inhibiting phosphoinositide 3-kinase delta. This inhibition disrupts key signaling pathways that promote cell growth and survival in malignant B cells. Specifically, it targets pathways activated by B-cell receptors, leading to:

  • Apoptosis Induction: By blocking these pathways, Desfluoro Idelalisib promotes programmed cell death in cancerous cells.
  • Inhibition of Proliferation: The compound effectively halts the proliferation of malignant cells derived from chronic lymphocytic leukemia and other lymphomas .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Desfluoro Idelalisib shares many physical properties with Idelalisib but lacks fluorine's unique properties:

  • Solubility: Likely soluble in organic solvents similar to its parent compound.
  • Stability: Stability may vary based on environmental conditions due to its altered molecular structure.

Relevant data points include:

  • Melting Point: Not specifically documented for Desfluoro Idelalisib but expected to be similar to that of Idelalisib.
  • Reactivity: Exhibits reactivity typical for compounds lacking halogen substituents .
Applications

Scientific Uses

Desfluoro Idelalisib's primary application lies within research contexts focused on understanding its pharmacological properties relative to Idelalisib. It serves as a valuable tool for:

  • Mechanistic Studies: Investigating how modifications affect kinase inhibition and cellular responses.
  • Drug Development: Exploring potential therapeutic uses or modifications that enhance efficacy or reduce side effects compared to traditional treatments.
Introduction to Desfluoro Idelalisib in Pharmaceutical Contexts

Role as a Process-Related Impurity in Idelalisib Synthesis

The formation of Desfluoro Idelalisib is intrinsically linked to specific steps in idelalisib manufacturing processes. Research has demonstrated that this impurity predominantly originates during the reduction step of the nitro intermediate 2-fluoro-6-nitro-N-phenylbenzamide (Compound 4) in the synthetic pathway [3] [5]. Conventional hydrogenation catalysts, particularly palladium-based systems (Pd-C, Pt-C), trigger defluorination reactions as a significant side reaction, leading to Desfluoro Idelalisib formation. Comprehensive analytical data reveals this impurity can reach concerning levels (up to 5.6% by HPLC area) when using 10% Pd-C under standard hydrogenation conditions [5].

Table 1: Formation of Desfluoro Idelalisib Under Different Reduction Catalysts

Catalyst SystemInput (g)Desfluoro Impurity (% by HPLC)Key Observation
10% Pd-C (50% wet)1105.6%Significant defluorination
5% Pd-C (50% wet)1000.28%Reduced but detectable impurity
Pt/C100.2%Lower but persistent impurity
Zn/HCOONH₄180Not DetectedComplete elimination of impurity

The mechanism of formation involves catalytic hydrogenolysis, where the carbon-fluorine bond undergoes cleavage under reductive conditions facilitated by transition metal catalysts. This reaction pathway competes directly with the desired reduction of the nitro group to an amino group [3]. Research by Mekala et al. established that replacing conventional catalysts with a zinc/ammonium formate (Zn/HCOONH₄) system (6.0 equivalents Zn, 7.0 equivalents HCOONH₄) achieves near-quantitative reduction of the nitro group while completely suppressing defluorination, yielding the desired intermediate at 99.0% purity with undetectable levels of Desfluoro Idelalisib [3] [5]. This process modification represents a significant advancement in controlling this critical impurity at its source, overcoming the limitations of earlier synthetic routes reported by Icos Corporation and others where impurity removal post-formation proved challenging through crystallization [5].

Significance in Quality Control of Anticancer Therapeutics

The stringent control of Desfluoro Idelalisib is paramount in ensuring the quality, safety, and efficacy of idelalisib drug products. Regulatory authorities mandate strict limits for process-related impurities in oncological drugs due to their potential biological activity and unknown toxicity profiles. Desfluoro Idelalisib monitoring employs sophisticated analytical techniques, primarily reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with UV or mass spectrometric detection, capable of resolving this impurity from the parent drug and other process-related species [3] [8]. Method validation studies establish detection and quantification limits typically in the parts-per-million (ppm) range, essential for compliance with International Council for Harmonisation (ICH) guidelines which specify thresholds for identification (0.10%), qualification (0.15%), and reporting (0.05%) of impurities in new drug substances [5].

The presence of Desfluoro Idelalisib, even at sub-percentage levels, necessitates thorough analytical justification. As a structural analog lacking the fluorine atom crucial for idelalisib's optimal binding to the PI3Kδ enzyme's ATP-binding pocket, its potential pharmacological activity (or lack thereof) and toxicological implications remain distinct from the API. Consequently, specification limits for Desfluoro Idelalisib in idelalisib drug substance are typically set very stringently, often not exceeding 0.15% in the final drug substance batch release specifications. This necessitates highly sensitive and specific stability-indicating methods capable of tracking this impurity through the drug product lifecycle, including stability studies under various stress conditions (heat, light, humidity, acid/base hydrolysis) to ensure levels remain within acceptable limits throughout the shelf-life [3] [8].

Regulatory Implications of Impurity Profiling in PI3Kδ Inhibitors

The control strategy for Desfluoro Idelalisib exemplifies the critical importance of modern impurity profiling in the regulatory approval of kinase inhibitors like idelalisib. Regulatory agencies (FDA, EMA) require comprehensive chemical understanding of the synthesis, including the fate and purge of all potentially genotoxic, mutagenic, carcinogenic, or biologically active impurities. While Desfluoro Idelalisib is primarily classified as an ordinary impurity, its control is integral to demonstrating a robust manufacturing process. The Chemistry, Manufacturing, and Controls (CMC) section of regulatory submissions must include detailed discussion on the formation mechanisms, analytical detection methods, and control strategies (prevention, purification) for this impurity [2] [5].

Regulatory assessments focus heavily on the process validation data demonstrating consistent control of Desfluoro Idelalisib levels batch-to-batch. The adoption of the zinc/ammonium formate reduction process, validated on multi-kilogram scales (e.g., 180g input successfully scaled), provides strong evidence of process robustness to regulatory reviewers [3] [5]. Furthermore, genetic impurity qualification requires toxicological assessment if levels exceed ICH thresholds. Manufacturers must provide scientific justifications, potentially including in silico toxicity predictions or actual toxicology studies, if the impurity level consistently exceeds 0.15% of the API. The approval history of idelalisib (FDA 2014, EMA 2014) underscores the successful navigation of these regulatory requirements, establishing a precedent for controlling structurally similar impurities in subsequent PI3Kδ inhibitors [5] [9]. The evolving regulatory landscape continues to emphasize deeper process understanding and analytical control for impurities like Desfluoro Idelalisib, pushing manufacturers towards inherently safer synthetic routes and more sophisticated analytical monitoring technologies.

Table 2: Key Analytical and Regulatory Parameters for Desfluoro Idelalisib

ParameterDetail/RequirementBasis/Reference
ICH ClassificationOrdinary Process-Related ImpurityICH Q3A(R2)
Typical Specification Limit≤ 0.15%ICH Qualification Threshold
Primary Analytical MethodRP-HPLC with UV/PDA or MS DetectionMekala et al. [3] [5]
Detection CapabilityParts-per-million (ppm) levelsPharmacopeial Standards
Key Formation Control PointReduction of Nitro Intermediate (Compound 4)Process Optimization Studies [5]

Properties

Product Name

Desfluoro Idelalisib

IUPAC Name

3-phenyl-2-[(1S)-1-(7H-purin-6-ylamino)propyl]quinazolin-4-one

Molecular Formula

C22H19N7O

Molecular Weight

397.4 g/mol

InChI

InChI=1S/C22H19N7O/c1-2-16(27-20-18-19(24-12-23-18)25-13-26-20)21-28-17-11-7-6-10-15(17)22(30)29(21)14-8-4-3-5-9-14/h3-13,16H,2H2,1H3,(H2,23,24,25,26,27)/t16-/m0/s1

InChI Key

ROIASNIEFPZNJL-INIZCTEOSA-N

Canonical SMILES

CCC(C1=NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3)NC4=NC=NC5=C4NC=N5

Isomeric SMILES

CC[C@@H](C1=NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3)NC4=NC=NC5=C4NC=N5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.